8-Oxabicyclo[5.1.0]oct-2-ene
Description
Fundamental Structural Features and Classification within Oxabicyclic Systems
8-Oxabicyclo[5.1.0]oct-2-ene, also known as 1,3-cycloheptadiene (B1346008) monoepoxide, is a bicyclic ether with the molecular formula C₇H₁₀O. lookchem.com Its structure is defined by a cycloheptene (B1346976) ring that is fused to a cyclopropane (B1198618) ring containing an oxygen atom, which forms an epoxide. The nomenclature [5.1.0] indicates that the two rings are fused, with bridges of five, one, and zero atoms connecting the two bridgehead carbons. The oxygen atom is designated as position 8, forming the single-atom bridge of the epoxide. A double bond is located between carbons 2 and 3 of the seven-membered ring.
This compound belongs to the class of oxabicyclic systems, specifically bicyclic epoxides or vinyl epoxides. The fusion of the epoxide to the seven-membered ring introduces significant ring strain, which is a key determinant of its chemical reactivity. lookchem.com This strain, combined with the presence of the adjacent π-system of the alkene, creates a conjugated vinyl epoxide moiety that is susceptible to a range of nucleophilic and transition metal-catalyzed ring-opening reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 6669-45-0 | lookchem.comsigmaaldrich.com |
| Molecular Formula | C₇H₁₀O | lookchem.com |
| Molecular Weight | 110.156 g/mol | lookchem.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Synonyms | 1,3-cycloheptadiene monoepoxide | lookchem.com |
| InChI Key | AICQGEJAVPVHGQ-UHFFFAOYSA-N | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
Historical Trajectory of Research on Bicyclic Epoxides and Alkene Conjugates
The study of bicyclic systems containing epoxides and alkenes has a rich history rooted in the exploration of reaction mechanisms and synthetic utility. Early investigations into related structures, such as the epoxidation and rearrangement of endoperoxides derived from 1,3,5-cycloheptatriene, laid the groundwork for understanding the transformations of complex oxygen-containing bicyclic molecules. acs.org These studies highlighted the stereospecific nature of such reactions and their potential for building intricate molecular frameworks.
A significant area of historical research has been the reaction of conjugated diene monoepoxides with organometallic reagents. In the 1970s, extensive studies were conducted on the reactions of dialkylcuprates with compounds like the monoepoxide of 1,3-cyclohexadiene. umich.edu These reactions were often plagued by a lack of regioselectivity, yielding mixtures of 1,2- and 1,4-addition products, which limited their synthetic practicality. umich.edu This challenge of controlling regioselectivity became a central theme in the field. Initial studies on the seven-membered ring system of this compound also showed that reactions with dimethyl copper lithium produced a mixture of 1,4- and 1,2-adducts. umich.edu This historical challenge set the stage for later methodological developments aimed at achieving high selectivity in the ring-opening of these versatile substrates.
Strategic Importance of this compound in Contemporary Synthetic Methodology
The strategic value of this compound in modern organic synthesis lies in its capacity to serve as a precursor to highly functionalized seven-membered rings, which are core structures in various natural products and pharmaceuticals. lookchem.comresearchgate.net The strained epoxide ring is primed for selective cleavage, and the presence of the adjacent alkene allows for conjugate addition reactions, providing a powerful tool for introducing substituents with stereo- and regiocontrol.
A pivotal breakthrough in harnessing the synthetic potential of this compound was the development of highly regioselective ring-opening reactions. While simple dialkylcuprates proved unselective, research demonstrated that mixed organocuprates, particularly alkyl cyanocuprates, react with this compound with exceptional regioselectivity. umich.edu For example, the reaction with lithium methylcyanocuprate or lithium n-butylcyanocuprate yields the corresponding 4-alkyl-2-cyclohepten-1-ol almost exclusively. umich.edu This transformation is synthetically valuable as it provides direct access to substituted cycloheptenols, which are versatile intermediates for further elaboration. The high degree of regioselectivity achieved with these mixed cuprates solved a long-standing problem and established this compound as a reliable synthetic tool. umich.edu
Table 2: Regioselectivity of Organocuprate Addition to this compound
| Reagent | Ratio of 1,4-adduct to 1,2-adduct | Reference |
|---|---|---|
| Dimethyl copper lithium (Me₂CuLi) | 7:3 | umich.edu |
This controlled ring-opening methodology showcases the strategic importance of the compound, turning a challenge of reactivity into a synthetic advantage. The ability to introduce both a hydroxyl group and an alkyl group in a defined spatial relationship across a seven-membered ring is a significant asset for target-oriented synthesis.
Overview of Key Research Areas and Unresolved Challenges in this compound Chemistry
Current research involving this compound and related vinyl epoxides continues to focus on expanding their synthetic utility and addressing remaining challenges. A primary area of investigation is the development of new catalytic systems for ring-opening reactions that tolerate a wider range of functional groups and provide access to a broader diversity of products. This includes the use of various transition metals to catalyze additions of different nucleophiles beyond organocuprates. researchgate.net
A significant and persistent challenge is the control of stereochemistry. While the regioselectivity of certain reactions is well-established, achieving high levels of diastereoselectivity and, particularly, enantioselectivity remains a key goal. The development of catalytic asymmetric methods for the synthesis of this compound itself, or for its subsequent enantioselective ring-opening, is a frontier in the field. Such methods would provide access to chiral, non-racemic cycloheptenol derivatives, which are of high value in the synthesis of biologically active molecules.
Furthermore, exploring the full spectrum of the compound's reactivity is an ongoing effort. Beyond simple ring-opening, the potential for this compound to participate in more complex cascade reactions or rearrangements is an area of active interest. Computational studies, such as DFT calculations on related systems, are being used to understand the energetics of potential reaction pathways, such as Cope-type rearrangements, which could lead to novel molecular scaffolds. researchgate.net Unlocking these alternative reaction manifolds and learning to control the reaction outcome between different pathways represents a major unresolved challenge in the chemistry of this versatile bicyclic epoxide.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxabicyclo[5.1.0]oct-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-4-6-7(8-6)5-3-1/h2,4,6-7H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICQGEJAVPVHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2C(C1)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452414 | |
| Record name | 8-Oxabicyclo[5.1.0]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6669-45-0 | |
| Record name | 8-Oxabicyclo[5.1.0]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 8 Oxabicyclo 5.1.0 Oct 2 Ene and Its Derivatives
Direct Epoxidation Routes to the 8-Oxabicyclo[5.1.0]oct-2-ene Core
The most straightforward approach to the this compound core involves the direct epoxidation of a cycloheptadiene precursor. This method hinges on the controlled delivery of a single oxygen atom to one of the double bonds in the seven-membered ring.
Asymmetric Epoxidation Protocols (e.g., Jacobsen Epoxidation) for Enantiopure this compound
The Jacobsen-Katsuki epoxidation is a well-established method for the enantioselective epoxidation of unfunctionalized alkenes. wikipedia.org This reaction utilizes a chiral manganese(III)-salen complex as a catalyst to deliver an oxygen atom with high stereocontrol. wikipedia.org While broadly applicable, the success of the Jacobsen epoxidation is influenced by the substrate's structure. wikipedia.orgorganic-chemistry.org Cyclic and cis-1,2-disubstituted alkenes are particularly good substrates, often yielding enantiomeric excesses (ee) approaching 100%. wikipedia.org In the context of synthesizing enantiopure this compound, this method would be applied to a cycloheptadiene precursor. The enantioselectivity of the epoxidation is dependent on factors such as the specific ligand structure, the presence of axial donor ligands, and the reaction temperature. wikipedia.org
For instance, the Jacobsen epoxidation has been successfully employed in the synthesis of enantiopure epoxy vinyl sulfones derived from 2-phenylsulfonyl 1,3-cycloheptadiene (B1346008), highlighting its utility in generating chiral building blocks with the 8-oxabicyclo[5.1.0]octane framework. acs.org
Table 1: Factors Influencing Jacobsen Epoxidation
| Factor | Description | Impact on Enantioselectivity |
| Alkene Structure | The geometry and substitution pattern of the double bond. | cis-1,2-disubstituted alkenes generally give higher ee than trans-alkenes. Conjugated dienes are often better substrates than non-conjugated dienes. wikipedia.org |
| Catalyst Ligand | The chiral salen-type ligand bound to the manganese center. | The steric and electronic properties of the ligand are crucial for directing the stereochemical outcome. wikipedia.org |
| Axial Donor Ligand | An additional ligand coordinated to the manganese center. | Can improve reaction rate, yield, and enantioselectivity. organic-chemistry.org |
| Temperature | The temperature at which the reaction is conducted. | Lower temperatures often lead to higher enantioselectivity. wikipedia.org |
Regioselective Epoxidation of Cycloheptadiene Precursors
When a cycloheptadiene contains two non-equivalent double bonds, the regioselectivity of the epoxidation becomes a critical consideration. Electrophilic epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), will preferentially react with the more electron-rich double bond. acs.org This selectivity allows for the targeted formation of a specific regioisomer of the resulting epoxide.
In the case of substituted cycloheptadienes, the electronic nature of the substituents plays a key role in directing the epoxidation. Electron-donating groups will activate a double bond towards electrophilic attack, while electron-withdrawing groups will have the opposite effect. This principle allows for predictable control over which double bond is epoxidized. For example, in the synthesis of (2-Phenylsulfonyl)-8-oxabicyclo[5.1.0]oct-2-ene, the epoxidation occurs at the double bond distal to the electron-withdrawing phenylsulfonyl group. thieme-connect.com
Catalytic Systems for Controlled Oxirane Formation
A variety of catalytic systems have been developed for the controlled epoxidation of alkenes, which are applicable to the synthesis of this compound. These systems often employ a metal catalyst and a stoichiometric oxidant.
Manganese-based catalysts, beyond the Jacobsen system, have shown high activity in epoxidation reactions. For example, manganese salts in the presence of bicarbonate and hydrogen peroxide can effectively epoxidize various alkenes. organic-chemistry.org Another system utilizes a manganese catalyst with a tetradentate ligand derived from triazacyclononane and peracetic acid as the oxidant, showing particular selectivity for cis-olefins. organic-chemistry.org
Rhenium-based catalysts, such as methyltrioxorhenium (MTO), are also effective for epoxidation using hydrogen peroxide. organic-chemistry.org The efficiency of the MTO system can be enhanced by the addition of pyridine (B92270) derivatives. organic-chemistry.org Other catalytic systems include those based on iron, which can achieve highly enantioselective epoxidation of olefins with hydrogen peroxide in the presence of carboxylic acid additives. organic-chemistry.org
Cycloaddition Reactions in the Construction of the this compound Scaffold
Cycloaddition reactions offer an alternative and powerful strategy for constructing the bicyclic ring system of this compound. These methods involve the formation of the ring system through the concerted or stepwise combination of two or more unsaturated molecules.
Diels-Alder and Related Pericyclic Approaches
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. wikipedia.org While not directly forming the seven-membered ring of the target molecule, it can be a key step in a multi-step synthesis. For instance, a Diels-Alder reaction could be used to construct a bicyclic precursor which is then elaborated through ring expansion or other transformations to yield the this compound skeleton. The high stereospecificity and regioselectivity of the Diels-Alder reaction make it a valuable tool for introducing complexity early in a synthetic sequence. wikipedia.orgmdpi.com
Related pericyclic reactions, such as the divinylcyclopropane-cycloheptadiene rearrangement, provide a more direct entry into the seven-membered ring system. beilstein-journals.org This rearrangement involves the thermal isomerization of a cis-divinylcyclopropane to a cycloheptadiene. beilstein-journals.org By starting with an appropriately substituted divinylcyclopropane, this method can be used to generate a cycloheptadiene precursor that can then be epoxidized to afford the desired this compound derivative.
[3+2] Cycloadditions to Form the Bicyclic Ring System
More specifically, the reaction of a 1,3-dipole with a cycloheptene (B1346976) derivative could be envisioned as a potential route. The choice of dipole and dipolarophile would be critical in controlling the stereochemistry and regiochemistry of the resulting bicyclic system.
Ring-Closing Strategies for the Formation of the Oxabicyclic Framework
The formation of the this compound skeleton via intramolecular cyclization is a powerful strategy that allows for the construction of the core bicyclic structure from acyclic or larger cyclic precursors. Methodologies such as ring-closing metathesis (RCM) and other intramolecular cyclizations are central to this approach.
Ring-closing metathesis has emerged as a robust method for the formation of various ring sizes, including the seven-membered ring inherent to the this compound system. medwinpublishers.com This reaction typically involves an acyclic diene precursor that, in the presence of a metal catalyst (commonly ruthenium-based), undergoes an intramolecular exchange of substituents to form a cyclic olefin and a small volatile alkene, such as ethylene (B1197577), which drives the reaction to completion. medwinpublishers.comsigmaaldrich.com While a direct ring-closing metathesis to form the parent this compound is not extensively documented, the synthesis of related eight-membered ring structures, such as in the synthesis of serpendione, demonstrates the feasibility of this approach for medium-sized rings. sigmaaldrich.com
Another relevant ring-closing strategy involves the intramolecular cyclization of functionalized precursors. For instance, gold(I)-catalyzed intramolecular oxonium/Prins-type cyclization of enynols has been successfully employed for the synthesis of other oxabicyclic systems, such as 8-oxabicyclo[3.2.1]oct-2-enes. nih.gov This type of transformation highlights the potential for developing analogous intramolecular cyclizations to access the this compound framework from appropriately substituted acyclic precursors containing both an alkene and a suitably positioned oxygen-containing functional group.
Below is a table summarizing representative ring-closing strategies that could be conceptually applied or have been used to generate similar bicyclic systems.
| Strategy | Precursor Type | Catalyst/Reagent | Product Type | Reference |
| Ring-Closing Metathesis (RCM) | Acyclic Diene | Grubbs' Catalysts (Ru-based) | Cyclic Olefin | medwinpublishers.comsigmaaldrich.com |
| Intramolecular Cyclization | Enynol | Au(I) Catalyst | Oxabicyclic System | nih.gov |
Derivatization from Pre-formed Cycloheptene Scaffolds
A more direct and widely documented approach to the synthesis of this compound and its derivatives involves the chemical modification of a pre-formed cycloheptene or cycloheptadiene ring system. The key transformation in this strategy is the introduction of the epoxide (oxirane) ring across a double bond of the seven-membered ring.
One of the most common methods for this transformation is the epoxidation of a cycloheptadiene derivative. For example, the enantiopure (1S,7S)-2-(phenylsulfonyl)-8-oxabicyclo[5.1.0]oct-2-ene has been synthesized via the Jacobsen epoxidation of 2-phenylsulfonyl-1,3-cycloheptadiene. acs.org This method offers a high degree of stereocontrol, which is crucial for the synthesis of chiral molecules.
Another relevant method is the photooxygenation of cycloheptadienes. This reaction, typically involving singlet oxygen, can lead to the formation of bicyclic endoperoxides. researchgate.net These endoperoxides can then undergo further chemical transformations, such as reduction or rearrangement, to yield various oxygenated bicyclic compounds, including derivatives of this compound.
The following table provides examples of derivatization from pre-formed cycloheptene scaffolds to yield the target oxabicyclic framework.
| Starting Material | Reagent(s) | Product | Key Transformation | Reference |
| 2-Phenylsulfonyl-1,3-cycloheptadiene | Jacobsen Epoxidation Reagents | (1S,7S)-2-(Phenylsulfonyl)-8-oxabicyclo[5.1.0]oct-2-ene | Asymmetric Epoxidation | acs.org |
| 5- and 6-Chloro-1,3-cycloheptadienes | Singlet Oxygen (¹O₂) | Bicyclic Endoperoxides | Photooxygenation | researchgate.net |
Reactivity and Mechanistic Studies of 8 Oxabicyclo 5.1.0 Oct 2 Ene
Ring-Opening Reactions of the Epoxide Moiety
The epoxide ring in 8-oxabicyclo[5.1.0]oct-2-ene is susceptible to cleavage under both nucleophilic and electrophilic conditions. These reactions are fundamental to the synthetic utility of epoxides, allowing for the introduction of a wide array of functional groups. researchgate.net
The strained three-membered ring of an epoxide can be opened by a variety of nucleophiles. This process typically occurs via an Sₙ2 mechanism, resulting in the formation of a trans-substituted product. In the context of related seven-membered ring epoxides like cycloheptene (B1346976) oxide, various nucleophiles can be employed.
Heteroatom nucleophiles such as amines and thiols are effective for epoxide ring-opening. The reaction of cyclohexene (B86901) oxide, a related six-membered ring epoxide, with various amines has been shown to yield β-aminoalcohols. researchgate.net The nucleophilicity of the amine plays a key role; amines with higher pKa values tend to give better yields, indicating that the nucleophilic addition to the epoxide is a crucial step. researchgate.net Similarly, thiophenols, in the presence of a suitable catalyst, can open epoxides to furnish the corresponding γ-hydroxysulfides. tandfonline.com
Carbon nucleophiles, including organolithium and organocuprate reagents, are also widely used. organicchemistrytutor.comacs.org The reaction provides a powerful method for carbon-carbon bond formation. For instance, the ring-opening of related oxabicyclic systems with dialkylzinc reagents has been demonstrated as a key step in the synthesis of complex natural products. acs.org
| Epoxide System | Nucleophile Type | Example Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| Cyclohexene Oxide | Heteroatom (Nitrogen) | Aromatic and Aliphatic Amines | β-Aminoalcohols | researchgate.net |
| Cyclohexene Oxide | Heteroatom (Sulfur) | Thiophenols | γ-Hydroxysulfides | tandfonline.com |
| Oxabicyclic Alkenes | Carbon | Dialkylzinc Reagents | Ring-opened alcohols with new C-C bond | acs.org |
| Cyclohexene Oxide | Heteroatom (Oxygen) | Methanol (with catalyst) | Methoxy-alcohols | acs.org |
| Epoxy Vinyl Sulfones | Various | Not specified | Functionalized cyclic and acyclic segments | acs.org |
Ring-opening of epoxides can be facilitated by electrophiles, particularly Lewis and Brønsted acids. acs.org The acid coordinates to the epoxide oxygen, making the carbon atoms more electrophilic and thus more susceptible to attack by even weak nucleophiles. acs.orgresearchgate.net Quantum chemical studies on the Lewis acid-catalyzed ring-opening of cyclohexene oxide have shown that the catalytic activity of alkali metal cations increases in the order Cs⁺ < Rb⁺ < K⁺ < Na⁺ < Li⁺ < H⁺. nih.govacs.org
This enhanced reactivity is not primarily due to the lowering of the epoxide's LUMO, but rather to a reduction in the steric (Pauli) repulsion between the epoxide and the incoming nucleophile. acs.orgnih.gov The Lewis acid polarizes the electron density of the epoxide away from the site of nucleophilic attack, thereby lowering the activation barrier. acs.orgresearchgate.net This activation allows the ring-opening to proceed efficiently with nucleophiles like alcohols and amines. acs.orgvu.nl The regioselectivity of the attack (at the α- or β-carbon) is controlled by a combination of ring strain and this Pauli repulsion effect. researchgate.netnih.gov In some cases, particularly with substrates prone to rearrangement, electrophilic activation can trigger more complex cascades, such as the formation of rearranged products through cationic intermediates. nih.govacs.org
Metal-Catalyzed Ring-Opening Transformations
The strained three-membered epoxide ring fused to a seven-membered carbocycle in this compound makes it a versatile substrate for metal-catalyzed transformations. Various transition metals, notably palladium and rhodium, are effective catalysts for the ring-opening of oxabicyclic systems, leading to the formation of valuable synthetic intermediates. acs.orgresearchgate.net These reactions often proceed with high chemo-, regio-, and stereoselectivity, dictated by the choice of metal, ligands, and reaction conditions.
Palladium catalysts are widely used for the ring-opening of oxabicyclic alkenes. researchgate.netacs.org The catalytic cycle for palladium-catalyzed reactions typically involves the formation of a tricoordinated anionic complex, such as Pd(0)L(2)Cl(-), which is often the effective catalyst rather than the neutral Pd(0)L(2) complex. nih.gov These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed ring-opening reactions of related oxabicyclo[2.2.1]heptadiene derivatives with aryl iodides yield highly substituted biphenyls. researchgate.net While specific examples with this compound are not extensively documented, analogous transformations are expected to proceed, likely involving the formation of a π-allylpalladium intermediate upon cleavage of the C-O bond allylic to the double bond.
Rhodium catalysts also demonstrate significant efficacy in promoting the ring-opening of oxabicyclic systems. acs.org For example, rhodium(I) complexes like [Rh(CO)₂Cl]₂ have been shown to catalyze the diastereoselective ring-opening of related oxabicyclic alkenes in the presence of nucleophiles like methanol. acs.org Rhodium(II) carboxylates are also known to be efficient catalysts for the cyclopropanation of olefins, indicating their ability to interact with strained ring systems. uliege.be The intramolecular ene reaction of vinylidenecyclopropanes to form bicyclo[5.1.0]octylene derivatives has been achieved using a [RhCl(CO)₂]₂ catalyst, highlighting the utility of rhodium in manipulating this bicyclic framework. nih.gov
Other transition metals like nickel have also been employed in ring-opening reactions, often in the context of reductive or alkylative processes. acs.orgepfl.ch The choice of metal can significantly influence the reaction outcome, providing access to a diverse range of molecular architectures from a single starting material.
Table 1: Representative Metal Catalysts in Ring-Opening of Related Oxabicyclic Systems
| Catalyst System | Substrate Type | Transformation | Reference |
|---|---|---|---|
| Palladium(II) acetate (B1210297) / Ligands | Oxabicyclo[2.2.1]heptadienes | Ring-opening with aryl iodides | researchgate.net |
| [Rh(CO)₂Cl]₂ | Oxabicyclo[2.2.1]hepta-2,5-dienes | Diastereoselective ring-opening with methanol | acs.org |
| Rhodium(II) carboxylates | Cycloheptene / Diazo esters | Cyclopropanation to form bicyclo[5.1.0]octane derivatives | uliege.bescispace.com |
Regioselectivity and Stereoselectivity in Epoxide Ring Opening
The regioselectivity and stereoselectivity of the epoxide ring-opening in this compound are governed by several factors, including the reaction conditions (acidic or basic/nucleophilic), the nature of the nucleophile, and the inherent structural features of the substrate. youtube.comresearchgate.net Epoxide ring-opening reactions are crucial transformations that can be achieved with high selectivity to yield 1,2-substituted products. researchgate.net
Under basic or nucleophilic conditions, the ring-opening typically proceeds via an Sₙ2 mechanism. youtube.com The nucleophile attacks one of the two electrophilic carbons of the epoxide. In this scenario, steric hindrance is the dominant factor, and the nucleophile preferentially attacks the less sterically hindered carbon atom. youtube.comyoutube.com In this compound, both epoxide carbons are secondary, but one is allylic to the endocyclic double bond. Electronic effects may therefore play a role, but the attack generally occurs from the face opposite to the oxygen bridge, leading to an inversion of configuration at the center of attack. This results in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. For instance, the reaction of related epoxy oximes with nucleophiles like sodium azide (B81097) or benzylamine (B48309) proceeds with high regioselectivity, with the nucleophile attacking the α-position to the oxime functionality, resulting in a trans-stereochemistry. jst.go.jp
Under acidic conditions, the mechanism changes. The epoxide oxygen is first protonated, making it a better leaving group and enhancing the electrophilicity of the epoxide carbons. youtube.com The reaction then proceeds via a transition state that has significant Sₙ1 character. The nucleophile attacks the carbon atom that is better able to stabilize a partial positive charge. youtube.com In the case of this compound, the allylic carbon is expected to better stabilize a carbocation-like intermediate. Therefore, under acidic conditions, nucleophilic attack is predicted to occur preferentially at the allylic position. The stereochemical outcome is also typically trans-diaxial opening of the resulting cyclic system.
The choice of organometallic reagent can also be used to switch the regioselectivity of the ring-opening process. nih.gov This allows for the controlled formation of different constitutional isomers from a common precursor, which is a powerful strategy in organic synthesis.
Reactivity of the Endocyclic Alkene Functionality
The endocyclic double bond in this compound provides a second reactive site within the molecule, allowing for a range of functionalization reactions. The interplay between the reactivity of the alkene and the epoxide allows for selective transformations depending on the reagents and conditions employed.
The carbon-carbon double bond can undergo various addition reactions typical of alkenes. These include hydrogenation, halogenation, and hydrohalogenation.
Hydrogenation: Catalytic hydrogenation of the double bond would lead to the formation of 8-oxabicyclo[5.1.0]octane. nih.govnist.gov Standard catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel would be effective. The hydrogenation is expected to occur from the less sterically hindered face of the molecule.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihalo-substituted 8-oxabicyclo[5.1.0]octane. This reaction typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, leading to anti-addition.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, and the halide adds to the more substituted carbon. However, in this symmetrical alkene, this regioselectivity is not a factor. The stereochemistry of the addition can be either syn or anti depending on the specific conditions.
The electron-rich double bond is susceptible to various oxidative transformations, which can be performed chemoselectively in the presence of the epoxide.
Epoxidation: The double bond can be epoxidized to form a diepoxide, 8,4-dioxatricyclo[5.1.0.0³,⁵]octane. This can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods. quora.comyoutube.com The epoxidation of a related (Z)-N-(4-methoxybenzyl)-7-oxo-N-phenylcyclohept-3-enecarboxamide with dimethyldioxirane (B1199080) (DMDO) has been reported, demonstrating the feasibility of oxidizing the double bond in this ring system. whiterose.ac.uk An efficient epoxidation of various alkenes, including cycloheptene to yield 8-oxabicyclo[5.1.0]octane, has been achieved using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide. acs.org
Dihydroxylation: The alkene can be converted to a diol through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis.
Ozonolysis: Ozonolysis of the double bond would cleave the seven-membered ring, leading to the formation of a dicarbonyl compound, with the specific products (aldehydes, carboxylic acids, or alcohols) depending on the workup conditions (reductive or oxidative).
Table 2: Potential Reactions at the Endocyclic Alkene
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 8-Oxabicyclo[5.1.0]octane |
| Halogenation | Br₂ | trans-2,3-Dibromo-8-oxabicyclo[5.1.0]octane |
| Epoxidation | m-CPBA | 8,4-Dioxatricyclo[5.1.0.0³,⁵]octane |
| syn-Dihydroxylation | OsO₄, NMO | cis-8-Oxabicyclo[5.1.0]octane-2,3-diol |
Cascade and Tandem Reactions Initiated by this compound
The unique combination of a strained epoxide and a reactive alkene in a single molecule makes this compound an excellent substrate for initiating cascade or tandem reactions. wikipedia.org These reactions involve a sequence of two or more consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, allowing for the rapid construction of complex molecular architectures from simple starting materials. wikipedia.orgresearchgate.net
A common strategy involves initiating the cascade via the ring-opening of the epoxide. For example, a Lewis acid or metal-catalyzed opening of the epoxide can generate a reactive carbocation or an organometallic intermediate. nih.gov This intermediate can then be trapped by the neighboring double bond or an external nucleophile in a subsequent step. A plausible cascade could involve the palladium-catalyzed ring-opening to form a π-allylpalladium complex, which then undergoes an intramolecular cyclization or a cross-coupling reaction.
Alternatively, the reaction can be initiated at the alkene. For instance, an electrophilic addition to the double bond could generate a cationic intermediate that triggers the intramolecular opening of the epoxide ring by the newly introduced functionality. Tandem sequences involving ring-opening of vinylcyclopropanes followed by cyclization have been reported, suggesting that the bicyclo[5.1.0]octane system is amenable to such transformations. acs.org For example, a dienyl retro-ene rearrangement of the related bicyclo[5.1.0]oct-2-ene has been reported to occur at elevated temperatures. tdx.cat
These cascade processes are highly valuable in total synthesis as they increase molecular complexity efficiently and with high atom economy. wikipedia.orgresearchgate.net The specific pathway and the final product of a cascade reaction initiated by this compound would be highly dependent on the choice of catalyst and reaction conditions, offering a rich field for synthetic exploration.
Applications of 8 Oxabicyclo 5.1.0 Oct 2 Ene in Complex Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The enantioselective synthesis of complex molecules heavily relies on the availability of chiral building blocks that can introduce stereocenters in a controlled manner. Derivatives of 8-oxabicyclo[5.1.0]oct-2-ene have proven to be valuable synthons in this regard, enabling the generation of stereodefined carbon arrays and the synthesis of enantiopure intermediates.
The ring-opening reactions of this compound derivatives provide a powerful method for the stereoselective construction of seven-membered carbocyclic rings. A key example is the use of enantiopure (1S,7S)-2-(phenylsulfonyl)-8-oxabicyclo[5.1.0]oct-2-ene. This epoxyvinyl sulfone serves as a template for the creation of substituted cycloalkenones, which are valuable seven-carbon building blocks in organic synthesis. The inherent chirality of the bicyclic system directs the stereochemical outcome of subsequent transformations, allowing for the generation of highly functionalized and stereochemically defined seven-membered rings. While the focus of its application has been on seven-carbon arrays, its utility in generating stereodefined six-carbon arrays is less documented in the scientific literature.
The synthesis of enantiomerically pure intermediates is a critical step in the total synthesis of many natural products and pharmaceuticals. The aforementioned (1S,7S)-2-(phenylsulfonyl)-8-oxabicyclo[5.1.0]oct-2-ene has been effectively employed as a chiral synthetic equivalent for the construction of enantiopure substituted cycloalkenones. The addition of carbon nucleophiles to this epoxyvinyl sulfone proceeds with high yield and stereospecificity, leading to a variety of enantiopure α,β- and γ-substituted cycloalkenones. These intermediates are valuable precursors for more complex molecular targets.
| Precursor | Reagent | Product | Application |
| (1S,7S)-2-(Phenylsulfonyl)-8-oxabicyclo[5.1.0]oct-2-ene | Carbon Nucleophiles | Enantiopure α,β- and γ-substituted cycloalkenones | Chiral building blocks for complex molecule synthesis |
Precursor for the Construction of Polyhydroxycycloheptanes and Related Polyols
Polyhydroxylated carbocycles, particularly those with seven-membered rings, are important structural motifs found in a variety of biologically active natural products. The bicyclo[5.1.0]octane framework serves as a valuable precursor for the stereoselective synthesis of these complex polyols. A notable example involves the synthesis of a series of eight stereoisomeric N-(tetrahydroxy bicyclo[5.1.0]oct-2S*)-yl)phthalimides. These compounds were prepared in one to four steps from N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide, which is readily available from cyclooctatetraene. The synthetic sequence involves stereoselective dihydroxylation and epoxidation reactions, demonstrating the utility of the bicyclo[5.1.0]octane skeleton in accessing complex, polyhydroxylated seven-membered ring systems. The stereochemical outcome of these transformations is dictated by the geometry of the starting bicyclic system, allowing for the controlled synthesis of various stereoisomers.
| Starting Material | Key Transformations | Product | Significance |
| N-(Bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide | Dihydroxylation, Epoxidation | N-(Tetrahydroxy bicyclo[5.1.0]oct-2S*)-yl)phthalimides | Access to stereochemically diverse polyhydroxylated cycloheptane (B1346806) derivatives |
Utility in the Total Synthesis of Natural Products and Bioactive Analogs
The strategic application of this compound derivatives has been demonstrated in the total synthesis of complex natural products. The enantiopure epoxyvinyl sulfone, (1S,7S)-2-(phenylsulfonyl)-8-oxabicyclo[5.1.0]oct-2-ene, has been utilized as a key building block in the synthesis of a stereotetrad of aplyronine A, a potent antitumor marine natural product. This highlights the role of this chiral synthon in constructing specific, stereochemically rich fragments of larger, biologically significant molecules.
Furthermore, derivatives of the core this compound structure have been synthesized, showcasing its utility in generating bioactive analogs. For instance, the synthesis of (-)- and (±)-8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one has been reported. The development of synthetic routes to such analogs is crucial for structure-activity relationship studies and the discovery of new therapeutic agents.
| Derivative | Natural Product/Analog | Contribution |
| (1S,7S)-2-(Phenylsulfonyl)-8-oxabicyclo[5.1.0]oct-2-ene | Aplyronine A (fragment) | Stereoselective construction of a key stereotetrad |
| 8,8-Dimethylbicyclo[5.1.0]oct-2-en-4-one | Bioactive Analog | Provides access to modified structures for biological evaluation |
Scaffold for the Generation of Spiroketals and Spiroethers
While the rigid framework of this compound suggests its potential as a scaffold for constructing more complex three-dimensional structures like spiroketals and spiroethers, a thorough review of the available scientific literature does not provide specific examples of its direct application for this purpose. The inherent strain and reactivity of the epoxide and the double bond could potentially be harnessed for intramolecular cyclization reactions to form spirocyclic systems, but this remains an area for future exploration in synthetic chemistry.
Advanced Spectroscopic and Computational Characterization of 8 Oxabicyclo 5.1.0 Oct 2 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 8-Oxabicyclo[5.1.0]oct-2-ene, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum is expected to show distinct signals for the olefinic, epoxide, and aliphatic protons. The protons on the double bond (H-2 and H-3) would appear in the downfield region typical for alkenes (δ 5.5-6.0 ppm). The protons on the epoxide ring (H-1 and H-7) are expected to be in the range of δ 3.0-3.5 ppm, influenced by the ring strain and the electronegativity of the oxygen atom. The remaining aliphatic protons (H-4, H-5, H-6) would produce a complex set of overlapping signals in the upfield region (δ 1.5-2.5 ppm).
In the ¹³C NMR spectrum, the olefinic carbons (C-2 and C-3) would resonate around δ 125-135 ppm. The carbons of the epoxide ring (C-1 and C-7) are characteristically shifted upfield compared to typical ethers due to ring strain, appearing in the δ 50-60 ppm range. The aliphatic carbons (C-4, C-5, C-6) would be found in the δ 20-35 ppm region.
For a representative derivative, (1S,7S)-(2-Phenylsulfonyl)-8-oxabicyclo[5.1.0]oct-2-ene, the following spectral data have been reported thieme-connect.de:
¹H NMR (300 MHz, CDCl₃): δ = 7.88-1.94 (m, 2 H), 7.50-7.68 (m, 3 H), 7.37-7.42 (m, 1 H), 3.68-3.71 (dd, J = 1.22 Hz, J = 4.15 Hz, 1 H), 3.41-3.48 (m, 1 H), 2.49-2.63 (m, 1 H), 2.20-2.33 (m, 1 H), 1.95-2.18 (m, 2 H), 1.52-1.72 (m, 2 H).
¹³C NMR (75 MHz, CDCl₃): δ = 146.82, 139.87, 138.73, 133.50, 129.30, 128.08, 59.62, 51.23, 30.76, 29.03, 21.06 thieme-connect.de.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1, 7 (Epoxide) | ~3.0 - 3.5 | ~50 - 60 |
| 2, 3 (Olefinic) | ~5.5 - 6.0 | ~125 - 135 |
| 4, 5, 6 (Aliphatic) | ~1.5 - 2.5 | ~20 - 35 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of the ¹H and ¹³C NMR spectra and for determining the molecule's stereochemistry.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons. It would confirm the connectivity from the olefinic protons (H-2/H-3) to the allylic protons (H-4), and trace the coupling pathways through the seven-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry. For this compound, NOESY would be used to confirm the cis-fusion of the cyclopropane (B1198618) and cycloheptene (B1346976) rings.
The application of these 2D NMR techniques is standard practice for the structural elucidation of complex bicyclic systems, including natural products containing similar structural motifs acs.orgresearchgate.netresearchgate.netmarinelipids.ca.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The Infrared (IR) spectrum of this compound is expected to exhibit several characteristic absorption bands:
C-H Stretching (Olefinic): A sharp band above 3000 cm⁻¹, typically around 3020-3050 cm⁻¹, corresponding to the =C-H stretching of the alkene moiety.
C-H Stretching (Aliphatic/Epoxide): Bands just below 3000 cm⁻¹, in the range of 2850-3000 cm⁻¹, arising from the C-H stretching vibrations of the methylene (B1212753) groups and the epoxide ring.
C=C Stretching: A band of medium intensity around 1640-1660 cm⁻¹ due to the carbon-carbon double bond stretching vibration.
C-O Stretching (Epoxide): The characteristic "ring breathing" vibration of the epoxide ring is expected to produce a band in the region of 1250 cm⁻¹. Additional C-O stretching and ring deformation bands can be found in the fingerprint region (800-950 cm⁻¹).
Raman spectroscopy , being complementary to IR, would be particularly useful for observing the symmetric C=C stretching vibration, which is often strong in the Raman spectrum. The saturated analog, 8-Oxabicyclo[5.1.0]octane, has available IR and Raman spectra in databases, which can serve as a reference for the aliphatic portions of the molecule nih.govnist.gov.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Olefinic C-H Stretch | 3020 - 3050 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C Stretch | 1640 - 1660 | IR, Raman (often stronger) |
| Epoxide C-O Stretch (Ring Breathing) | ~1250 | IR |
| Epoxide Ring Deformation | 800 - 950 | IR |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which provides structural clues. The molecular formula is C₇H₁₀O, corresponding to a molecular weight of approximately 110.15 g/mol .
Under Electron Ionization (EI), the molecular ion peak (M⁺˙) at m/z 110 would be observed. The fragmentation of bicyclic systems is complex, often involving ring-opening and rearrangement reactions aip.org. For this compound, key fragmentation pathways could include:
Loss of CO: A common fragmentation for cyclic ethers, leading to a fragment ion at m/z 82.
Loss of an ethyl group (-C₂H₅): Cleavage within the seven-membered ring could lead to a fragment at m/z 81.
Retro-Diels-Alder (rDA) type reactions: Although not a classic rDA system, cleavage of the seven-membered ring could lead to the expulsion of neutral molecules like ethylene (B1197577) or butadiene.
Ring-opening of the epoxide: This can initiate a cascade of further fragmentation events.
The mass spectrum of the saturated analog, 8-Oxabicyclo[5.1.0]octane (cycloheptene oxide, MW 112.17), shows a prominent molecular ion peak and significant fragments at m/z 97, 83, 69, and 55, corresponding to various ring cleavages and losses of small neutral fragments nist.gov. A similar, yet distinct, pattern would be expected for the unsaturated compound.
X-ray Crystallography for Definitive Solid-State Structure Determination (applicable for derivatives)
While this compound itself is likely a liquid or low-melting solid at room temperature, X-ray crystallography of its solid derivatives provides the most definitive method for determining its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.
The crystal structure of a derivative confirms the bicyclic framework and the relative stereochemistry of substituents. For instance, analysis of related bicyclo[5.1.0]octane systems via X-ray diffraction has been performed to unambiguously establish their exact configuration, which was not easily determined by NMR alone. This technique has been crucial in confirming the chair-like conformation of the seven-membered ring in such derivatives.
Quantum Chemical and Computational Studies
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of this compound. These studies can provide insights that complement experimental data.
Structural and Conformational Analysis: Computational methods can be used to calculate the optimized geometry of the molecule, predicting bond lengths, angles, and the preferred conformation of the seven-membered ring. Studies on related systems like trans-bicyclo[5.1.0]octane have used ab initio calculations to investigate their conformations semanticscholar.orgsemanticscholar.org.
Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts and vibrational (IR and Raman) frequencies. Comparing these calculated spectra with experimental data aids in the definitive assignment of spectral features.
Reaction Mechanisms and Energetics: DFT studies have been employed to investigate the reaction pathways and energetics of related bicyclic compounds. For example, the Cope rearrangement of 8-oxabicyclo[5.1.0]octa-2,5-diene was investigated using DFT to understand its kinetics and thermodynamics researchgate.netresearchgate.net. Similar methods could be applied to study the reactivity of the double bond or the epoxide ring in this compound.
Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to understand the electronic structure, charge distribution, and nature of the chemical bonds within the molecule, particularly the strained epoxide ring researchgate.net.
Computational studies on similar bicyclic systems have provided detailed insights into transition state geometries and the influence of strain on reactivity smolecule.com. These approaches are fully applicable to achieve a deeper understanding of the chemical behavior of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has been instrumental in elucidating the electronic properties and energetics of bicyclo[5.1.0]octane systems. While specific DFT studies on the electronic structure of this compound are not extensively documented in the literature, research on closely related analogues provides significant insights.
For instance, the thermochemical properties of the saturated analogue, 8-oxabicyclo[5.1.0]octane, have been investigated using DFT at the B3LYP/6-31G(d,p) level of theory aip.org. These calculations are crucial for determining key energetic parameters, as shown in the table below.
| Property | Value | Method | Reference |
| Enthalpy of Formation (ΔfH°(298)) | -152.3 ± 3.1 kJ/mol | Combustion Calorimetry | aip.org |
| Calculated Enthalpy of Formation | -160.2 kJ/mol | B3LYP/6-31G(d,p) | aip.org |
| Standard Entropy (S°(298)) | 329.8 J/mol·K | B3LYP/6-31G(d,p) | aip.org |
A DFT study on the Cope rearrangement of a related diene, 8-oxabicyclo[5.1.0]octa-2,5-diene, at the B3LYP/6-31+G* level revealed that the rearrangement, while exergonic, is accompanied by a decrease in entropy. This suggests that the reaction would occur slowly, leading to a mixture of valence isomers researchgate.netresearchgate.net.
Furthermore, DFT computations have been employed to study the reaction mechanisms involving derivatives of the 8-oxabicyclo[5.1.0]octane system. In a study on the oxygenation of 1-methylbicyclo[4.1.0]heptane, which leads to the formation of cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol, DFT calculations were used to determine the activation free energies for various reaction pathways semanticscholar.org. For example, the transition state for the conversion of an intermediate to the final product was characterized, providing insight into the reaction's feasibility and stereoselectivity.
Ab Initio Molecular Orbital Studies on Structure and Reactivity
Ab initio molecular orbital calculations provide a high level of theory for investigating the structure and reactivity of molecules without empirical parameterization. While specific ab initio studies on this compound are scarce, research on related compounds highlights the utility of this approach.
A notable study employed ab initio molecular orbital calculations to investigate the fission of the epoxide ring in 8-oxabicyclo[5.1.0]octa-2,4-diene. Such studies are critical for understanding the reactivity of the strained three-membered ring, a key feature of the 8-oxabicyclo[5.1.0]octane framework. Epoxide ring-opening reactions are fundamental transformations in organic synthesis, and computational studies at the ab initio level can elucidate the reaction mechanisms, whether they proceed via S_N1 or S_N2 pathways, and predict the stereochemical outcomes chemistrysteps.comresearchgate.netnih.govjsynthchem.com. The high ring strain, a combination of angle and torsional strain, makes the epoxide susceptible to nucleophilic attack chemistrysteps.com.
Conformational Landscape Analysis and Energy Minimization
The conformational flexibility of the seven-membered ring in this compound is a key determinant of its reactivity and physical properties. A thorough conformational analysis is essential to identify the lowest energy conformers and the energy barriers between them.
Transition State Characterization for Reaction Mechanisms
The characterization of transition states is fundamental to understanding the mechanisms and kinetics of chemical reactions. For this compound, potential reactions include epoxide ring-opening, rearrangements, and additions to the double bond.
While specific transition state calculations for reactions of this compound are not widely reported, studies on related systems demonstrate the application of computational chemistry in this area. For the Cope rearrangement of 8-oxabicyclo[5.1.0]octa-2,5-diene, the transition state was investigated using DFT, revealing a concerted mechanism researchgate.net.
In a different study, the reaction of a keteniminium ion with a tethered olefin led to the formation of a pyridinium (B92312) oxabicyclo[5.1.0]octane species. The transition state for this cyclization (TS-8) was located using DFT calculations, providing a detailed picture of the reaction pathway. Although this was a derivative, it showcases the methodology for characterizing transition states in this bicyclic system.
The table below presents calculated activation free energies for a reaction involving a related bicyclo[5.1.0]octane system.
| Reaction Step | Activation Free Energy (ΔG‡) | Computational Method |
| Cope Rearrangement of bicyclo[5.1.0]octa-2,5-diene | 14.46 kcal/mol | B3LYP/6–31+G* |
It is important to note that this data is for a related diene and not the specific oct-2-ene of interest.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The prediction of spectroscopic parameters through computational methods is a powerful tool for structure elucidation and for validating theoretical models against experimental data. Key spectroscopic techniques for the characterization of this compound would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Currently, there is a lack of published studies focusing on the computational prediction of spectroscopic data for this compound. However, experimental data for related compounds can provide a basis for comparison. For example, the mass spectrum of the saturated analogue, 8-oxabicyclo[5.1.0]octane, is available through the NIST Chemistry WebBook and shows characteristic fragmentation patterns.
While predicted spectra are unavailable, the following table includes experimental ¹H NMR data for a functionalized analogue, providing an indication of the chemical shifts that might be expected for protons in a similar chemical environment.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-Tosyl-4-azabicyclo[5.1.0]oct-2-ene-1-carbaldehyde | -CHO | 8.87 | s | - |
| H-2 | 6.60 | d | 10.1 | |
| H-3 | 5.23 | m | - |
It is crucial to emphasize that these are experimental values for a substituted analogue and not predicted values for this compound. The development of accurate computational models to predict the NMR and IR spectra of this compound would be a valuable contribution to the field.
Synthesis and Reactivity of Substituted and Heteroatom Modified 8 Oxabicyclo 5.1.0 Oct 2 Ene Analogs
Synthesis of Alkyl-, Aryl-, and Heteroatom-Substituted 8-Oxabicyclo[5.1.0]oct-2-ene Derivatives
The synthesis of substituted this compound derivatives can be achieved through several strategic approaches, primarily involving intramolecular cyclopropanation and transition-metal-catalyzed cycloisomerization reactions.
A notable method for the diastereoselective synthesis of complex bicyclo[5.1.0]octene systems is the Rh-catalyzed cycloisomerization of 1,8-enynes. acs.orgresearchgate.netseab.grsemanticscholar.orgsemanticscholar.org This methodology has proven effective for creating derivatives with a range of substituents at various positions. The reaction proceeds under mild conditions and demonstrates good tolerance for diverse functional groups, including alkyl, aryl, heteroaryl, and silyl moieties at the alkyne terminus. acs.org For instance, 1,8-enynes bearing these different substituents have been successfully converted into the corresponding bicyclo[5.1.0]octene products in moderate to good yields. acs.org
Another powerful strategy involves the intramolecular cyclopropanation of unsaturated terminal epoxides. Lithium amide-induced cyclopropanation of bishomoallylic and trishomoallylic epoxides provides an efficient and stereoselective route to bicyclo[n.1.0]alkan-2-ols, which are precursors to the target unsaturated system. organic-chemistry.orgox.ac.uk This method has been successfully applied to the synthesis of bicyclo[4.1.0]heptan-2-ols. organic-chemistry.org
Furthermore, the oxygenation of bicyclic hydrocarbons bearing cyclopropane (B1198618) moieties can lead to the formation of substituted 8-oxabicyclo[5.1.0]octane derivatives. For example, the oxidation of 1-methylbicyclo[4.1.0]heptane has been shown to produce cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol. acs.orgsemanticscholar.org This reaction highlights a method for introducing both alkyl and hydroxyl substituents onto the bicyclic framework.
The following table summarizes representative examples of synthesized substituted this compound and related saturated analogs.
| Starting Material | Reaction | Product | Substituents | Yield | Reference |
| Benzocyclobutenol-bridged 1,8-enynes | Rh-catalyzed cycloisomerization | Substituted bicyclo[5.1.0]octene derivatives | Alkyl, aryl, heteroaryl, silyl | Moderate to good | acs.org |
| 1-Methylbicyclo[4.1.0]heptane | Oxygenation with ETFDO | cis- and trans-3-Methyl-8-oxabicyclo[5.1.0]octan-3-ol | Methyl, hydroxyl | 13% (combined) | acs.org |
| Bishomoallylic and trishomoallylic epoxides | Lithium amide-induced intramolecular cyclopropanation | trans-Bicyclo[4.1.0]heptan-2-ols | Hydroxyl | Efficient | organic-chemistry.org |
Stereoelectronic Effects of Substituents on Reaction Pathways and Selectivity
The reactivity and selectivity of reactions involving this compound analogs are significantly influenced by stereoelectronic effects arising from the substituents and the inherent strain of the bicyclic system. These effects dictate the preferred reaction pathways, such as ring-opening reactions and sigmatropic rearrangements.
One of the key reactions where stereoelectronic effects are prominent is the Cope rearrangement. A theoretical study on the Cope rearrangement of 8-oxabicyclo[5.1.0]octa-2,5-diene revealed that while the rearrangement is exergonic, it is accompanied by a decrease in entropy. researchgate.net This suggests that the reaction would proceed more slowly than its carbocyclic counterpart, leading to a mixture of valence isomers. researchgate.net The presence of the oxygen atom in the bridge significantly influences the thermodynamics of the rearrangement. The introduction of substituents can further modulate the activation energy and the position of the equilibrium. For instance, electron-donating or withdrawing groups can alter the electron density of the diene system, thereby affecting the rate and outcome of the rearrangement. wikipedia.org
In ring-opening reactions, the regioselectivity and stereoselectivity are governed by the electronic nature and steric bulk of the substituents, as well as the nature of the attacking reagent. For instance, in related oxabicyclic systems, the ring opening of unsymmetrical 8-oxabicyclo[3.2.1]octene systems mediated by organolithium reagents is highly regio- and stereocontrolled. organic-chemistry.org The stereoelectronic environment dictates the trajectory of the incoming nucleophile and the subsequent cleavage of the C-O bond.
The hyperconjugative interactions between the cyclopropane ring and adjacent carbocationic centers or radical intermediates also play a crucial role in directing reactivity. In the oxygenation of 1-methylbicyclo[4.1.0]heptane, the formation of rearranged products like 3-methyl-8-oxabicyclo[5.1.0]octan-3-ols is rationalized by the stabilization of cationic intermediates through hyperconjugation with the cyclopropane ring. acs.orgsemanticscholar.org The position and orientation of substituents can either enhance or diminish these interactions, thereby influencing the product distribution.
Introduction of Additional Heteroatoms within the Bicyclic or Attached Ring Systems
The introduction of additional heteroatoms, such as nitrogen and sulfur, into the this compound framework or attached ring systems leads to novel heterocyclic structures with potentially altered chemical and biological properties.
The synthesis of such heteroatom-modified analogs often involves the cyclization of appropriately functionalized precursors. For instance, aza-bicyclo[n.1.0]alkane derivatives can be synthesized through transition-metal-free radical oxidation and cyclopropanation of 1,6-enynes. nih.gov Specifically, this method has been applied to the synthesis of aza-bicyclo[4.1.0]heptane derivatives. nih.gov While not a direct synthesis of an aza-analog of this compound, the principles of intramolecular cyclization of a nitrogen-containing precursor could be extended to seven-membered ring systems. The synthesis of 8-azabicyclo[5.1.0]octane derivatives has been reported, highlighting the accessibility of the nitrogen-containing core structure. smolecule.com
Thia-oxa bicyclic systems have also been synthesized. For example, 7-oxa-4-thia-1-aza-bicyclo[3.2.1]octane 4,4-dioxides have been prepared via a tandem Michael addition-1,3-dipolar cycloaddition. researchgate.net Although this represents a different bicyclic system, it demonstrates a strategy for incorporating both sulfur and nitrogen alongside oxygen in a bridged ring structure. A more closely related example is the reported synthesis of 3-oxa-2-thia-1-azabicyclo[5.1.0]octane 2,2-dioxide. researchgate.net
These examples, while not exclusively focused on the this compound skeleton, provide valuable synthetic strategies that could be adapted for the introduction of nitrogen and sulfur atoms into this specific bicyclic framework, leading to novel aza-oxa and thia-oxa analogs.
Comparative Reactivity Studies of Analogs with Varied Structural Motifs
The strain energy of the bicyclo[5.1.0]octane system, arising from the fusion of a cyclopropane and a seven-membered ring, is a key determinant of its reactivity. This strain can be a driving force for ring-opening reactions. researchgate.net For instance, the reactivity of 8-methylenebicyclo[5.1.0]octane is characterized by electrophilic additions and C-C bond cleavage, driven by the release of ring strain. researchgate.net
A comparative study of the Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene and its hetero-analogs, including the 8-oxa derivative, revealed significant differences in reactivity. The parent carbocycle undergoes a degenerate Cope rearrangement at room temperature due to a low activation energy. researchgate.net In contrast, the rearrangement of 8-oxabicyclo[5.1.0]octa-2,5-diene is slower, and for 4,8-dioxabicyclo[5.1.0]octa-2,5-diene, the reaction is significantly slower, highlighting the profound effect of heteroatom substitution on the reaction kinetics. researchgate.net
The introduction of substituents further modulates this reactivity. In the Stille cross-coupling of a triflate precursor to form 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, the nature of the aryl group influenced the reaction outcome. nih.gov This demonstrates that even in a different but related oxabicyclic system, substituents play a critical role in directing reactivity.
While direct comparative studies on a series of substituted this compound analogs are limited, the available data on related systems suggest that a systematic investigation would reveal a rich and varied landscape of reactivity, governed by a delicate interplay of steric and electronic factors.
Future Perspectives and Emerging Research Avenues in 8 Oxabicyclo 5.1.0 Oct 2 Ene Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 8-oxabicyclo[5.1.0]oct-2-ene and related epoxides has traditionally relied on methods that are effective but often generate significant waste. The future of its synthesis lies in greener, more atom-economical, and safer processes. Conventional epoxidation often employs stoichiometric peracids, which produce an equivalent amount of acid waste lsbu.ac.uk. The drive towards sustainability is pushing for the adoption of catalytic systems using cleaner oxidants.
Emerging sustainable approaches focus on several key areas:
Catalytic Systems with Green Oxidants : A major trend is the use of hydrogen peroxide (H₂O₂) as a benign oxidant, which generates only water as a byproduct organic-chemistry.org. Research has demonstrated the efficacy of various catalysts with H₂O₂, including organocatalysts like 2,2,2-trifluoroacetophenone (B138007), which can achieve high yields under mild conditions organic-chemistry.orgacs.org. Heterogeneous catalysts, such as polymer-supported Molybdenum(VI) complexes and γ-alumina, are also gaining traction as they can be easily recovered and reused, minimizing waste lsbu.ac.ukmdpi.com.
Electrochemical Synthesis : Electrolytic olefin epoxidation represents a frontier in sustainable synthesis, using only water or oxygen as the source of the epoxide oxygen atom under mild conditions rsc.org. This method avoids the need for chemical oxidants altogether and can reduce the carbon footprint of the synthesis, as overoxidation to CO₂ is inhibited rsc.orgacs.org. An electrochemical approach developed at MIT uses manganese oxide nanoparticles to catalyze the reaction between an olefin and water, producing the epoxide and valuable hydrogen gas as the only byproduct acs.org.
Biocatalysis : The use of enzymes offers a highly selective and environmentally friendly route to epoxides. Unspecific peroxygenases (UPOs), for example, are robust extracellular enzymes that can catalyze the epoxidation of alkenes using H₂O₂ as a cosubstrate, representing a green alternative to traditional chemical synthesis nih.gov.
These evolving methodologies promise not only to reduce the environmental impact of producing this compound but also to improve efficiency and safety.
| Methodology | Catalyst / System | Oxidant | Key Advantages |
| Conventional | m-CPBA (stoichiometric) | Peracid | High reactivity, well-established |
| Organocatalysis | 2,2,2-Trifluoroacetophenone | H₂O₂ | Metal-free, mild conditions, low catalyst loading organic-chemistry.orgacs.org |
| Heterogeneous Catalysis | Polymer-supported Mo(VI) | TBHP / H₂O₂ | Catalyst recyclability, suitable for flow systems lsbu.ac.uk |
| Electrosynthesis | MnO₂ nanoparticles | Water | No chemical oxidant, H₂ byproduct, ambient conditions acs.org |
| Biocatalysis | Unspecific Peroxygenase (UPO) | H₂O₂ | High selectivity, biodegradable catalyst, green solvent (water) nih.gov |
Exploration of Novel Catalytic Transformations and Reaction Manifolds
As a vinyl epoxide, this compound is primed for a wide range of transformations that can be selectively triggered by catalysis. The inherent ring strain of the epoxide and the presence of the adjacent alkene moiety create a platform for complex molecule synthesis. Future research will focus on developing novel catalytic reactions that control the regioselectivity and stereoselectivity of ring-opening and functionalization.
Key emerging areas include:
Catalytic Ring-Opening Reactions : The development of transition metal-catalyzed ring-opening reactions is a major focus. For instance, palladium catalysis can be used for the selective ring-opening of vinyl epoxides with various nucleophiles nih.govacs.org. Similarly, nickel-catalyzed methods are being developed that can achieve regiodivergent opening of epoxides depending on the co-catalyst used, allowing access to either the more or less hindered position nih.gov.
Lewis Acid-Catalyzed Transformations : Lewis acids are effective catalysts for the regiospecific opening of vinyl epoxides with nucleophiles like alcohols, leading to the formation of β-hydroxy allyl-ethers researchgate.net. Future work will likely explore a broader range of Lewis acids and nucleophiles to expand the synthetic utility of this approach.
Domino and Cascade Reactions : The unique structure of this compound is ideal for designing domino reactions, where a single catalytic event initiates a cascade of bond-forming transformations. For example, a diastereoselective intramolecular Corey–Chaykovsky epoxidation has been used to create cyclic vinyl epoxides in a domino conjugate addition-epoxidation sequence acs.org. Applying similar logic to this compound could provide rapid access to complex polycyclic systems.
The versatility of the vinyl epoxide motif ensures that the exploration of its reactivity will remain an active and fruitful area of research acs.orgresearchgate.net.
Advanced Computational Design and Prediction of Novel this compound Reactivity
Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity, saving significant time and resources in the lab. For a molecule like this compound, computational methods are crucial for mapping its complex potential energy surfaces and predicting the outcomes of unknown reactions.
Future computational studies will likely focus on:
Predicting Reaction Pathways and Selectivity : Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. A DFT study on the Cope rearrangement of the related 8-oxabicyclo[5.1.0]octa-2,5-diene revealed that while the reaction is exergonic, it is expected to be slow due to a decrease in entropy. Such insights are vital for designing reaction conditions.
Tuning Reactivity through Substitution : Computational modeling can predict how substituents on the this compound scaffold will affect its stability and reactivity. By calculating properties such as global electrophilicity indexes, researchers can computationally screen for derivatives with enhanced reactivity for specific applications, such as "click reactions" peerj.com. This in silico design approach can guide synthetic efforts toward the most promising targets.
Understanding Dynamic Effects : For reactions where selectivity cannot be explained by simple transition state theory, computational tools that account for reaction dynamics are being developed. These methods can predict the outcomes of dynamically controlled reactions by analyzing the entire potential energy surface, providing a more accurate picture of chemo- and stereoselectivity.
The synergy between computational prediction and experimental validation will accelerate the discovery of new reactions and applications for this compound.
| Computational Method | Application to this compound Chemistry | Predicted Outcome / Insight |
| Density Functional Theory (DFT) | Analysis of Cope Rearrangement in 8-oxabicyclo[5.1.0]octa-2,5-diene | Rearrangement is exergonic but slow due to entropic factors. |
| Global Electrophilicity Index Calculation | In silico screening of substituted derivatives | Prediction of enhanced reactivity for cycloaddition reactions peerj.com. |
| Molecular Dynamics Simulations | Investigation of dynamically controlled reactions | Prediction of chemo- and stereoselectivity where transition state theory fails. |
Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis
The translation of novel chemical reactions from the laboratory to larger-scale production requires processes that are safe, efficient, and scalable. Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing, particularly for reactive intermediates like epoxides.
The integration of flow chemistry into the synthesis and transformation of this compound is a promising future direction:
Enhanced Safety and Control : Epoxidation reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways.
Improved Efficiency and Reproducibility : Continuous-flow epoxidation of alkenes using fixed-bed reactors with solid catalysts like titanium silicalite-1 (TS-1) has been shown to provide high yields continuously over long periods (e.g., 150 hours) researchgate.net. This approach is ideal for large-scale production.
Scalability and Automation : Flow systems are readily scalable by simply running the system for longer or by "numbering up" (running multiple reactors in parallel). They can also be integrated with automated control and analysis systems, enabling high-throughput screening of reaction conditions and streamlined optimization. Research using a FlowSyn reactor for epoxidation with a polymer-supported catalyst demonstrated significant time savings and high reproducibility compared to batch reactions lsbu.ac.uk.
The application of flow chemistry will be instrumental in making the synthesis and subsequent functionalization of this compound more practical, safe, and economically viable for industrial applications.
Q & A
Q. What are the established synthetic routes for 8-Oxabicyclo[5.1.0]oct-2-ene, and what analytical techniques validate its structure?
- Methodological Answer : Common synthetic approaches include [4+2] cycloaddition reactions (analogous to Diels-Alder methodologies) or intramolecular etherification of pre-functionalized precursors. For example, bicyclic ethers like Bicyclo[2.2.2]oct-2-ene are synthesized via thermal or catalytic cyclization . Post-synthesis, structural validation requires a combination of - and -NMR to confirm ring strain and oxygen placement, IR spectroscopy for ether linkage verification, and X-ray crystallography for absolute stereochemical determination. Ensure experimental protocols follow reproducibility guidelines, such as detailing catalyst loading, reaction temperatures, and purification steps (e.g., column chromatography) as per journal standards .
Q. What spectroscopic methods are recommended for characterizing this compound’s stability under varying conditions?
- Methodological Answer : Dynamic NMR (DNMR) can monitor conformational changes in solution, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Gas-phase ion energetics, such as ionization potentials, may be measured via mass spectrometry with collision-induced dissociation (CID) to evaluate degradation pathways. Cross-reference thermodynamic data (e.g., ΔfH° and S°) with computational models (DFT or MD simulations) to validate experimental observations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., standard formation enthalpy) of bicyclic ether derivatives like this compound?
- Methodological Answer : Discrepancies often arise from differences in experimental setups (e.g., calorimetry vs. gas-phase measurements). Address this by:
- Replicating studies using high-purity samples and controlled conditions (e.g., inert atmosphere).
- Applying the Third Law of Thermodynamics to entropy calculations, ensuring consistency with NIST-referenced data .
- Utilizing ab initio calculations (e.g., Gaussian software) to compare theoretical and experimental ΔfH° values. Publish methodological transparency, including error margins and calibration protocols, to enhance reproducibility .
Q. How to design experiments investigating the ring-opening reactivity of this compound under acidic, basic, or catalytic conditions?
- Methodological Answer :
- Hypothesis Testing : Frame hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant). For example: “Steric effects at the oxygen bridge dominate nucleophilic attack regioselectivity.”
- Experimental Design :
- Acidic/Base Conditions : Use aqueous HCl/NaOH at varying concentrations (0.1–5 M) and monitor reaction progress via HPLC or -NMR kinetics.
- Catalytic Systems : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) in polar aprotic solvents (DMF, THF).
- Data Analysis : Apply Eyring equation to derive activation parameters (Δ‡H, Δ‡S) from Arrhenius plots. Cross-validate with computational transition-state modeling .
Q. What strategies mitigate methodological flaws in studies on this compound’s reaction mechanisms?
- Methodological Answer :
- Confounding Variables : Control moisture and oxygen levels using Schlenk techniques for air-sensitive reactions.
- Isotopic Labeling : Use -labeled ethers to track oxygen migration during ring-opening.
- Peer Review : Pre-submit experimental protocols to platforms like BioProtocol for external validation. Address contradictions (e.g., competing reaction pathways) via multi-technique analysis (e.g., combining kinetic isotope effects with stereochemical outcomes) .
Data Analysis & Interpretation
Q. How should researchers statistically analyze conflicting spectroscopic data for this compound derivatives?
- Methodological Answer :
- Employ multivariate analysis (PCA or PLS regression) to identify outliers in NMR or IR datasets.
- Use error propagation models to quantify uncertainties in derived parameters (e.g., coupling constants, chemical shifts).
- Reference IUPAC guidelines for spectral interpretation and report confidence intervals (e.g., 95% CI) in publications .
Ethical & Reproducibility Considerations
Q. What ethical frameworks apply when publishing studies on reactive intermediates derived from this compound?
- Methodological Answer :
- Adhere to the Beilstein Journal’s experimental reporting standards: disclose all synthetic procedures, including failed attempts, and provide raw spectral data in supplementary materials.
- Cite prior literature comprehensively to avoid redundancy and ensure novelty. For hazardous reactions, include detailed safety protocols (e.g., PPE requirements, waste disposal) per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
